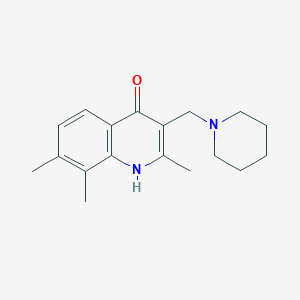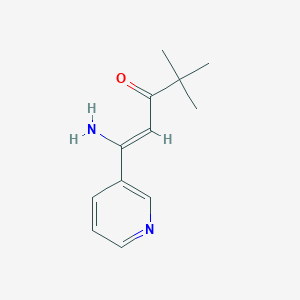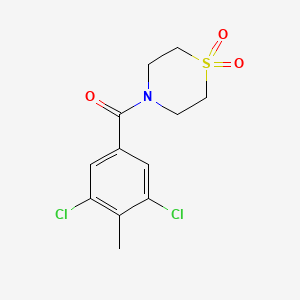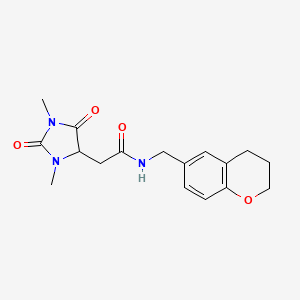![molecular formula C19H22N4O3 B5602272 (1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one" involves multi-step organic reactions. For instance, derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-1,3,4-oxadiazole, which share a similar pyrazole moiety, are synthesized from corresponding carboxylic acids and ethyl 3-aryl-1H-pyrazole-5-carboxylates, highlighting the complexity and precision required in synthesizing such molecules (Jiang et al., 2012).
Molecular Structure Analysis
The molecular structure, particularly for compounds with a pyrazole moiety, is often confirmed using techniques like X-ray crystallography. For example, the spatial structure of related compounds is determined to elucidate the arrangement of atoms and the overall geometry, which is crucial for understanding the compound's reactivity and interactions (Jiang et al., 2012).
Chemical Reactions and Properties
Compounds with the pyrazole ring are involved in various chemical reactions, contributing to their diverse chemical properties. The reactivity is often influenced by substituents on the aryl ring connected to the pyrazole moiety, affecting the compound's behavior in chemical transformations.
Physical Properties Analysis
The physical properties, such as absorption and fluorescence, of compounds containing the pyrazole ring, can vary significantly with changes in the molecular structure. For instance, the absorption maxima and emission spectra are influenced by the substituents on the pyrazole and phenyl rings, indicating the importance of molecular structure on the physical properties of these compounds (Jiang et al., 2012).
科学的研究の応用
Novel Synthetic Routes
Research has explored novel synthetic routes for similar compounds, focusing on the development of ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans. This approach eliminates the need for problematic diazonium reactions, providing a more efficient synthesis pathway for complex bicyclic structures (Zezula, Jacobson, & Rice, 2007).
Sigma Receptor Ligands with Cytotoxic Activity
Another area of research involves the synthesis of bicyclic σ receptor ligands from glutamate derivatives, demonstrating high σ1 receptor affinity. These compounds have been investigated for their cytotoxic activity against human tumor cell lines, showing potential as anticancer agents. The study highlights the importance of stereochemistry in the biological activity of these compounds (Geiger et al., 2007).
Coordination Chemistry of Bispidine Ligands
Research into the coordination chemistry of hexadentate picolinic acid-based bispidine ligands has been conducted, focusing on their complexation with various metal ions. These studies provide insights into the structural preorganization of ligands for optimal metal binding, relevant for applications in catalysis and material science (Comba et al., 2016).
Antibacterial Activity of Pyrazole Derivatives
The synthesis and characterization of pyrazole-based compounds with potential antibacterial properties have been investigated. This research contributes to the development of new antimicrobial agents, addressing the need for novel therapeutics to combat antibiotic-resistant bacteria (Rai et al., 2009).
特性
IUPAC Name |
(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-13-8-7-12(18(22)24)10-23(11-13)19(25)16-9-15(20-21-16)14-5-3-4-6-17(14)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICKKPDQRZLCW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)

![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)

![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)